N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidin-4-yl sulfanyl acetamide derivative featuring a 2-methoxyphenyl acetamide group and a pyridin-4-ylmethyl substituent at position 1 of the pyrimidinone core. Such scaffolds are frequently explored for their pharmacological properties, particularly in oncology and inflammation .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-8-3-2-6-17(19)24-20(27)14-30-21-16-5-4-7-18(16)26(22(28)25-21)13-15-9-11-23-12-10-15/h2-3,6,8-12H,4-5,7,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPSEBGFYGDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, including cytotoxicity against various cancer cell lines and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a pyridinylmethyl moiety, and a cyclopenta[d]pyrimidin core. These structural elements contribute to its biological activity through various interactions at the molecular level.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicate promising activity:
The IC50 values suggest that this compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.
The compound's mechanism of action appears to involve inhibition of specific cellular pathways associated with cancer cell proliferation. Studies have indicated that it may act as a VEGFR2 inhibitor, which plays a crucial role in tumor angiogenesis and growth . By targeting this receptor, the compound can potentially disrupt the blood supply to tumors, leading to reduced growth and increased apoptosis in cancer cells.
Case Studies and Experimental Findings
In a series of experiments detailed in recent literature:
- Study on Cytotoxicity : A study evaluated the compound's effects on A549 and MCF-7 cell lines using varying concentrations (12.5 μM to 50 μM) over 48 hours. The results demonstrated that higher concentrations significantly decreased cell viability compared to control groups.
- Comparative Analysis : The compound was compared with sorafenib, a known anti-cancer drug. While sorafenib exhibited IC50 values ranging from 5.84–9.63 μM against similar cell lines, the novel compound showed competitive efficacy with lower IC50 values in some cases .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the aryl moiety enhanced the cytotoxic activity of the compound. For instance, substituents such as nitro groups improved potency compared to electron-donating groups like methoxy .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibits cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that the compound may selectively target cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity, potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways. The mechanisms of action may involve the inhibition of specific enzymes crucial for bacterial survival .
Enzyme Inhibition Studies
The compound is currently being evaluated for its ability to inhibit key enzymes involved in various biological pathways. For instance, its potential as a kinase inhibitor is under investigation, which could lead to new treatments for diseases characterized by aberrant kinase activity .
Molecular Docking Studies
Molecular docking studies indicate that this compound may interact with multiple biological targets. This interaction profile supports further exploration in drug design and development .
Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals and materials .
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers and coatings with specific functionalities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
Key structural analogs (Table 1) share the pyrimidinone-acetamide core but differ in substituents and fused ring systems. For example:
- Compound A (): Replaces the cyclopenta ring with a thieno[3,2-d]pyrimidinone system and introduces a 4-chlorophenyl group.
- Compound B (): Substitutes the pyridine with a methylphenyl group and incorporates a thieno[3,2-d]pyrimidinone scaffold.
- Compound C (): Simplifies the bicyclic system to a dihydropyrimidinone and uses a dichlorophenyl acetamide group.
Table 1: Structural Comparison
Bioactivity and Pharmacological Profiles
- Target Compound : Predicted to inhibit kinases (e.g., EGFR or HDACs) due to pyridine and sulfanyl motifs, analogous to SAHA-like HDAC inhibitors with ~70% similarity indices () .
- Compound B : Exhibits anti-inflammatory activity (IC50 ~5 μM for COX-2 inhibition) via hydrophobic interactions with the enzyme’s active site .
- Compound C : Demonstrates antimicrobial activity (MIC 8 μg/mL against S. aureus), attributed to the dichlorophenyl group enhancing membrane penetration .
Table 2: Bioactivity Comparison
Computational and Spectroscopic Comparisons
- Structural Similarity : The target compound shares a Tanimoto coefficient >0.7 with SAHA (HDAC inhibitor) in fingerprint-based analyses, suggesting comparable pharmacophores .
- NMR Differentiation : Analogous compounds (e.g., ) show distinct 1H-NMR shifts for aromatic protons (δ 7.82–7.28 ppm) versus aliphatic cyclopentane protons (δ 2.19–4.12 ppm) .
- Docking Affinity: Minor structural changes (e.g., pyridine vs. phenyl in R1) alter binding poses. For example, replacing pyridine with chlorophenyl (Compound A) reduces polar interactions but improves hydrophobic packing .
Key Research Findings
Scaffold Flexibility: The pyrimidinone core tolerates diverse substitutions (e.g., thiophene, cyclopentane) without losing bioactivity, enabling tailored pharmacokinetics .
Sulfanyl Linker Critical : Removal of the sulfanyl group in analogs reduces potency by ~50%, highlighting its role in H-bonding and conformational rigidity .
Pyridine vs. Phenyl Trade-offs : Pyridine-containing analogs (target compound) show higher solubility but lower logP than phenyl derivatives, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
